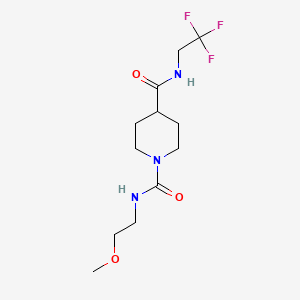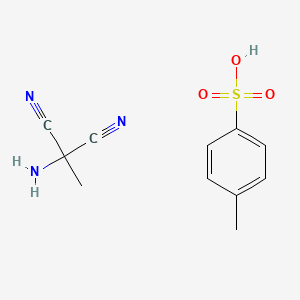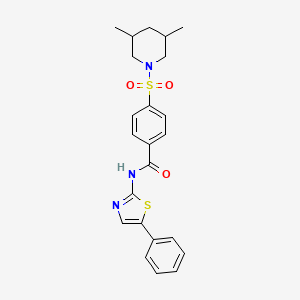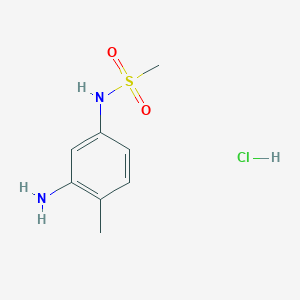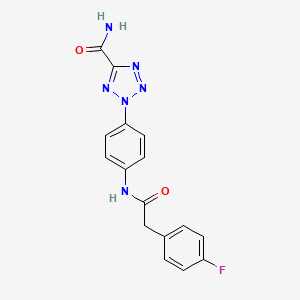
2-(4-(2-(4-fluorophenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-(2-(4-fluorophenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. It also has an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom, and two phenyl groups, which are aromatic rings of six carbon atoms .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The tetrazole ring is known to participate in various chemical reactions, especially those involving nucleophilic substitution or addition. The acetamido group can also undergo various transformations, and the fluorophenyl groups could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions. The presence of the fluorine atom could also influence its properties, as fluorine is highly electronegative .Aplicaciones Científicas De Investigación
Antimicrobial and Antiviral Applications
Tetrazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis and characterization of tetrazol-thiophene carboxamide derivatives have shown potential antimicrobial activities, which were assessed through biological evaluation and molecular docking studies. Such compounds have demonstrated significant efficacy against a variety of microbial strains, indicating their potential as lead compounds in the development of new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Antiallergic Activity
Research on tetrazole compounds, such as N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides, has identified significant antiallergic activities. These studies have revealed a relationship between the chemical structure of tetrazole derivatives and their biological activities, including intravenous antiallergic efficacy. This suggests the potential for tetrazole compounds in the development of new antiallergic medications (Ford et al., 1986).
Anticancer Research
Tetrazole compounds have been investigated for their anticancer properties. The synthesis and evaluation of thiophene and thiazolyl-thiophene derivatives, including tetrazole carboxamides, have shown promising anticancer activities against various cancer cell lines. These findings underscore the potential of tetrazole derivatives in the design and development of new anticancer therapies (Atta & Abdel‐Latif, 2021).
Synthetic Methodologies and Safety Considerations
The safe generation and utilization of hydrazoic acid in continuous flow reactors for the synthesis of tetrazole derivatives highlight the advancements in synthetic methodologies. This approach not only ensures the safety of potentially hazardous reactions but also improves the efficiency and scalability of producing tetrazole compounds, which are valuable in various research applications (Gutmann et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[[2-(4-fluorophenyl)acetyl]amino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN6O2/c17-11-3-1-10(2-4-11)9-14(24)19-12-5-7-13(8-6-12)23-21-16(15(18)25)20-22-23/h1-8H,9H2,(H2,18,25)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCGINSUULGYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

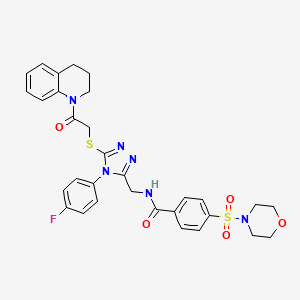
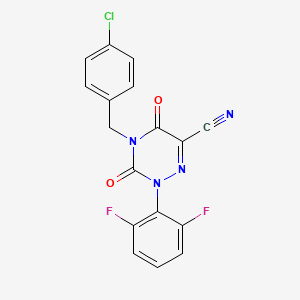
![2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide](/img/structure/B2985574.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2985575.png)


![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2985578.png)
![N-(2,4-dimethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2985579.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2985580.png)
